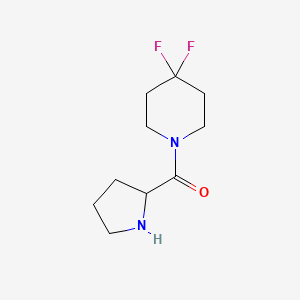
(4,4-Difluoropiperidin-1-yl)(pyrrolidin-2-yl)methanone
Vue d'ensemble
Description
Molecular Structure Analysis
The molecular formula of “(4,4-Difluoropiperidin-1-yl)(pyrrolidin-2-yl)methanone” is C11H18F2N2O . The five-membered pyrrolidine ring is one of the nitrogen heterocycles used widely by medicinal chemists to obtain compounds for the treatment of human diseases .Chemical Reactions Analysis
While specific chemical reactions involving “(4,4-Difluoropiperidin-1-yl)(pyrrolidin-2-yl)methanone” are not available, pyrrolidine derivatives often show significant pharmacological activity . They can act as antagonists of the vanilloid receptor 1 and modulators of the insulin-like growth factor 1 receptor .Physical And Chemical Properties Analysis
The molecular weight of “(4,4-Difluoropiperidin-1-yl)(pyrrolidin-2-yl)methanone” is 232.27 . Unfortunately, specific physical properties such as melting point, boiling point, and density were not found in the available resources.Applications De Recherche Scientifique
Dipeptidyl Peptidase IV Inhibitors
(4,4-Difluoropiperidin-1-yl)(pyrrolidin-2-yl)methanone has been explored for its potential as a dipeptidyl peptidase IV inhibitor, showing promise in the treatment of type 2 diabetes. A study by Ammirati et al. (2009) highlighted a related compound as a potent and selective inhibitor with favorable oral bioavailability, suggesting its utility in diabetes management (Ammirati et al., 2009).
Organotin(IV) Complexes
Research by Singh et al. (2016) investigated organotin(IV) complexes derived from compounds similar to (4,4-Difluoropiperidin-1-yl)(pyrrolidin-2-yl)methanone. These complexes showed significant antibacterial activities, indicating potential applications in drug development (Singh, Singh, & Bhanuka, 2016).
Metabolism and Pharmacokinetics
The metabolism, excretion, and pharmacokinetics of a closely related compound were studied by Sharma et al. (2012). This research provides insights into how similar compounds, including (4,4-Difluoropiperidin-1-yl)(pyrrolidin-2-yl)methanone, could be metabolized and excreted in the body, crucial for drug development (Sharma et al., 2012).
Synthesis and Structural Analysis
Studies by Huang et al. (2021) focused on the synthesis and crystal structure of compounds similar to (4,4-Difluoropiperidin-1-yl)(pyrrolidin-2-yl)methanone. Their research provides valuable information on the structural characteristics and physicochemical properties of such compounds, which is essential for understanding their potential applications (Huang et al., 2021).
Antimicrobial Activity
The antimicrobial activity of derivatives of compounds similar to (4,4-Difluoropiperidin-1-yl)(pyrrolidin-2-yl)methanone has been explored, suggesting potential applications in treating bacterial and fungal infections. For instance, Mallesha et al. (2014) synthesized derivatives that exhibited significant antimicrobial activity (Mallesha & Mohana, 2014).
Propriétés
IUPAC Name |
(4,4-difluoropiperidin-1-yl)-pyrrolidin-2-ylmethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16F2N2O/c11-10(12)3-6-14(7-4-10)9(15)8-2-1-5-13-8/h8,13H,1-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVJGMXUDKNBXDS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)C(=O)N2CCC(CC2)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16F2N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4,4-Difluoro-1-prolylpiperidine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![6,8-Dichloro-N-(2-chloropyridin-4-yl)imidazo[1,2-b]pyridazine-3-carboxamide](/img/structure/B1429278.png)
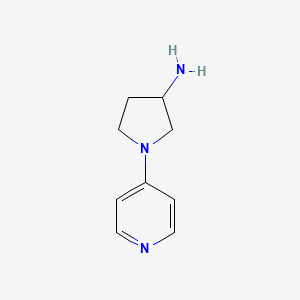
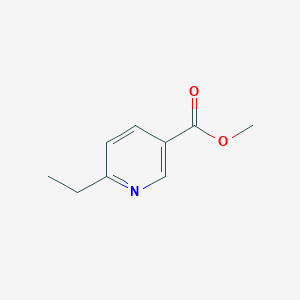
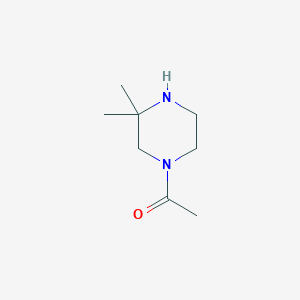
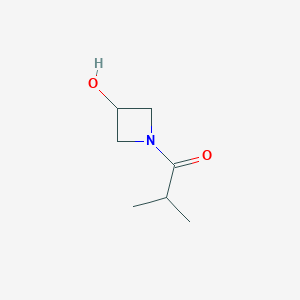
![4,5-dimethyl 1-[2-(2H-1,3-benzodioxol-5-yl)-2-oxoethyl]-1H-1,2,3-triazole-4,5-dicarboxylate](/img/structure/B1429283.png)
![3,4-Dihydrospiro[1-benzopyran-2,1'-cyclobutane]-4-amine](/img/structure/B1429285.png)
![8-Oxabicyclo[3.2.1]octan-2-one](/img/structure/B1429286.png)

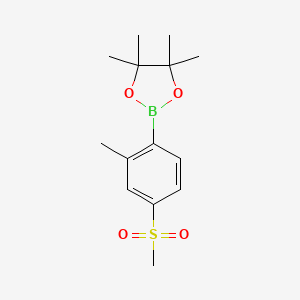
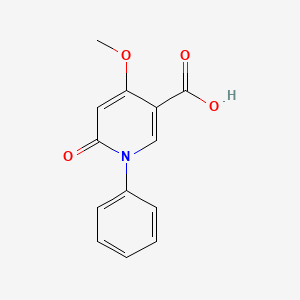
![Methyl 2',4'-dimethoxy-[1,1'-biphenyl]-4-carboxylate](/img/structure/B1429296.png)
![3-Hydroxymethyl-1,4,5,7-Tetrahydro-Pyrazolo[3,4-C]Pyridine-6-Carboxylic Acid Tert-Butyl Ester](/img/structure/B1429298.png)
![tert-Butyl 1-amino-3-azabicyclo[3.2.0]heptane-3-carboxylate](/img/structure/B1429299.png)